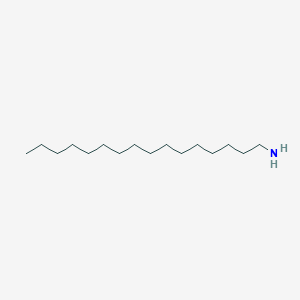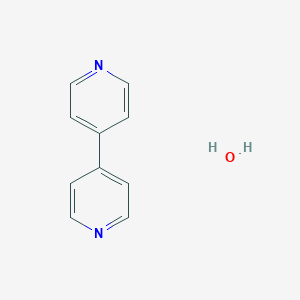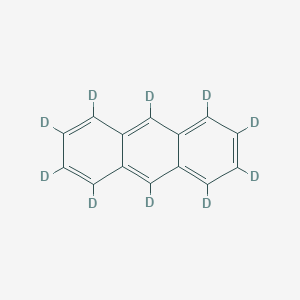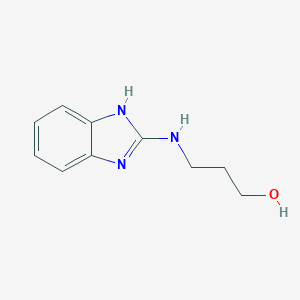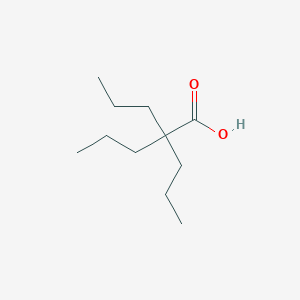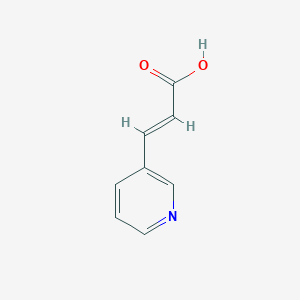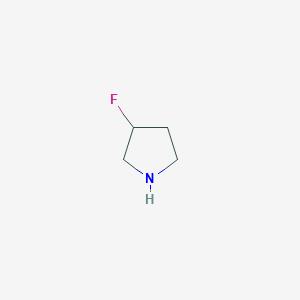
3-Fluoropyrrolidine
Descripción general
Descripción
3-Fluoropyrrolidine is a chemical compound that can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives . It is used in the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of 3-Fluoropyrrolidine involves various methods. One such method involves the use of copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides .Molecular Structure Analysis
The molecular formula of 3-Fluoropyrrolidine is C4H8FN . It has a molecular weight of 89.11 g/mol . The InChIKey of 3-Fluoropyrrolidine is CDDGNGVFPQRJJM-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Fluoropyrrolidine can undergo various chemical reactions. For instance, it can be used in the synthesis of diversely substituted 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives .Physical And Chemical Properties Analysis
3-Fluoropyrrolidine has a molecular weight of 89.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 89.064077422 g/mol .Aplicaciones Científicas De Investigación
Pharmaceutical Compounds Synthesis
3-Fluoropyrrolidine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. For instance, it can enhance the metabolic stability and increase the bioavailability of the drugs .
Purine Nucleoside Phosphorylase Inhibitors
In the field of medicinal chemistry, 3-Fluoropyrrolidine derivatives have been identified as potent inhibitors of purine nucleoside phosphorylase (PNP). PNP inhibitors are crucial in the development of therapies for conditions such as autoimmune diseases and cancer .
Kinesin Spindle Protein Inhibitors
Another medical application is the use of 3-Fluoropyrrolidine in the creation of kinesin spindle protein (KSP) inhibitors. These inhibitors can play a role in cancer treatment by preventing cell division, thereby inhibiting tumor growth .
Diabetes Type 2 Treatment
3-Fluoropyrrolidine derivatives are being explored for their potential in treating diabetes type 2. They can be used to develop compounds that may regulate blood sugar levels and provide a new avenue for diabetes management .
Colon Cancer Treatment
Researchers are investigating the use of 3-Fluoropyrrolidine in the treatment of colon cancer. Its derivatives could be part of novel therapeutic agents that target specific pathways involved in the progression of colon cancer .
Aurora Kinase Inhibitors
3-Fluoropyrrolidine hydrochloride is utilized in synthesizing imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors. These inhibitors are significant in the context of targeted cancer therapies, as they can disrupt the cell cycle of cancer cells .
PDE10A Inhibitors
The compound is also a precursor in the preparation of pyrazolopyrimidine derivatives, which are explored as possible PDE10A inhibitors. PDE10A plays a role in various neurological disorders, and its inhibition could lead to new treatments for diseases like Huntington’s and Parkinson’s .
Dipeptidyl Peptidase IV Inhibitors
Lastly, (S)-(+)-3-Fluoropyrrolidine hydrochloride is a building block for fluorinated pyrrolidine derivatives of cyclohexylglycine amides. These derivatives are potential inhibitors for dipeptidyl peptidase IV, which is a target for type 2 diabetes treatment .
Safety and Hazards
Direcciones Futuras
The development of efficient methods for the synthesis of diverse structured pyrrolidine derivatives is of great importance . The introduction of fluorine atoms into heterocycle rings in chiral pyrrolidine derivatives can greatly affect their bioactivities . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising future direction .
Mecanismo De Acción
Target of Action
3-Fluoropyrrolidine, specifically the ®-(-)-3-Fluoropyrrolidine hydrochloride and (S)-(+)-3-Fluoropyrrolidine hydrochloride forms, have been identified as substrates in the preparation of various compounds . They have been used in the synthesis of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . Aurora kinases play a crucial role in cellular division and maintaining the genetic stability of a cell .
Mode of Action
It’s known that the compound interacts with its targets, such as aurora kinases, through its incorporation into larger molecular structures . This interaction can lead to changes in the activity of these targets, potentially inhibiting their function .
Biochemical Pathways
3-Fluoropyrrolidine is involved in the synthesis of various bioactive compounds . For instance, it’s used in the preparation of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . Aurora kinases are key components of the pathway that controls cell division and genetic stability .
Pharmacokinetics
The presence of the fluorine atom in the compound could potentially enhance its bioavailability and metabolic stability .
Result of Action
The result of 3-Fluoropyrrolidine’s action is largely dependent on the specific biochemical context in which it is used. For example, when used in the synthesis of potential aurora kinase inhibitors, the action of 3-Fluoropyrrolidine could lead to the inhibition of these kinases, thereby affecting cell division and genetic stability .
Propiedades
IUPAC Name |
3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGNGVFPQRJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyrrolidine | |
CAS RN |
116574-74-4 | |
| Record name | 3-Fluoropyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
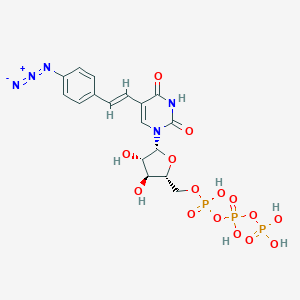
![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
